molecular formula C17H15N3O2S B11168104 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168104
M. Wt: 325.4 g/mol
InChI Key: ZYOGUAFGCJIDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with thiosemicarbazide to form the intermediate 2-methoxybenzylthiosemicarbazide. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.

    Medicine: Due to its structural similarity to other pharmacologically active compounds, it is being investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-10-6-5-9-13(14)11-15-19-20-17(23-15)18-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

ZYOGUAFGCJIDAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.